molecular formula C19H22N4O2 B2719780 N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097867-17-7

N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2719780
CAS No.: 2097867-17-7
M. Wt: 338.411
InChI Key: QUDZVCGDZHWTTR-UHFFFAOYSA-N
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Description

N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, a pyridazine ring, and a phenyloxane moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the azetidine and pyridazine intermediates. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to include high-yielding steps and cost-effective reagents. The Suzuki–Miyaura cross-coupling reaction is often employed to introduce the phenyloxane moiety, using boronic acids and palladium catalysts . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles including amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine exerts its effects involves interactions with specific molecular targets. The azetidine and pyridazine rings are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine stands out due to its unique combination of azetidine, pyridazine, and phenyloxane moieties. This structural diversity contributes to its versatility and potential in various applications.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(23-13-16(14-23)21-17-7-4-10-20-22-17)19(8-11-25-12-9-19)15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDZVCGDZHWTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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